8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid
Overview
Description
Scientific Research Applications
Drug Discovery and Development
Pyrrolidine rings, such as those found in 8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid, are a common feature in drug molecules due to their versatility and bioactivity. They can serve as a scaffold for developing novel therapeutic agents with potential applications in treating various diseases .
Enzyme Inhibition
Compounds with pyrrolidine structures have been shown to be effective enzyme inhibitors. They can be designed to target specific enzymes, such as autotaxin (ATX), which is involved in cancer and other diseases .
Antimicrobial Agents
The quinoline moiety is known for its antimicrobial properties. Derivatives of quinoline can be synthesized to create new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance .
Anticancer Research
Quinoline derivatives have been explored for their anticancer properties. They can act on various pathways involved in cancer cell proliferation and survival, making them valuable in oncology research .
Neurological Disorders
The pyrrolidine ring system may influence neurological pathways and could be used in the development of treatments for neurodegenerative diseases or as modulators of central nervous system activity .
Agricultural Chemistry
Quinoline compounds have applications in agriculture, such as plant growth regulators or pesticides. Their chemical properties allow them to interact with biological systems in plants to enhance growth or protect against pests .
Material Science
The unique structure of quinoline derivatives can be utilized in material science for creating novel materials with specific properties, such as conducting polymers or organic light-emitting diodes (OLEDs) .
Analytical Chemistry
In analytical chemistry, quinoline derivatives can serve as fluorescent markers or probes due to their photophysical properties, aiding in the detection and quantification of various substances .
properties
IUPAC Name |
8-chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-5-3-4-9-10(14(18)19)8-12(16-13(9)11)17-6-1-2-7-17/h3-5,8H,1-2,6-7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDDSFMKDPGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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